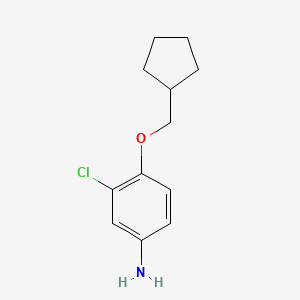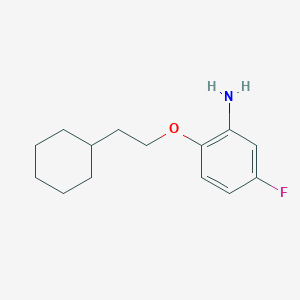
2-(2-Cyclohexylethoxy)-5-fluoroaniline
Übersicht
Beschreibung
2-(2-Cyclohexylethoxy)-5-fluoroaniline is a chemical compound that has not been widely studied. It is a derivative of 2-Cyclohexylethanol , which is a clear, colorless liquid . 2-Cyclohexylethanol is used as a building block in various chemical reactions . The cyclohexyl group in this compound is likely to impart unique properties to the compound, affecting its reactivity and interactions with other substances.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Cancer Research
- 5-Fluorouracil Development and Applications : 5-Fluorouracil (5-FU) is a cornerstone in cancer chemotherapy, known for its application in treating solid tumors. The development of 5-FU-based treatments, including its combination with other drugs to enhance therapeutic efficacy, underscores the critical role of fluorinated compounds in oncology (Grem, 2000).
Fluorinated Pyrimidines in Personalized Medicine
- Chemistry and Clinical Use : The review on fluorinated pyrimidines highlights their significant impact on cancer treatment, emphasizing the role of 5-FU and its analogues. This includes their synthesis, clinical applications, and emerging roles in personalized medicine, illustrating the versatility and importance of fluorine chemistry in therapeutic development (Gmeiner, 2020).
Radiolabeled Fluorinated Compounds in Imaging
- [18F]FLT-PET in Oncology : The use of fluorine-18-labeled thymidine analog, [18F]FLT, as a proliferation tracer in PET imaging is a prime example of how fluorinated compounds contribute to non-invasive cancer diagnostics and treatment monitoring. Despite limitations, [18F]FLT-PET offers valuable insights into tumor biology and therapy responses, showcasing the integration of fluorinated compounds in advanced medical imaging techniques (Been et al., 2004).
Fluoropolymers in Material Science
- Polytetrafluoroethylene (PTFE) : The synthesis, characterization, and vast applications of PTFE highlight the exceptional properties of fluoropolymers, such as chemical resistance, stability, and low friction. These materials play crucial roles in various industries, from aerospace to medical devices, underscoring the broad applicability and importance of fluorinated polymers in technology and daily life (Puts et al., 2019).
Safety and Hazards
The safety data sheet for a related compound, N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine, indicates that it may cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound . More research is needed to determine the specific safety and hazards associated with 2-(2-Cyclohexylethoxy)-5-fluoroaniline.
Wirkmechanismus
Target of Action
A related compound, 4-(2-cyclohexylethoxy)aniline, has been shown to inhibit nrf2 signaling . Nrf2 (Nuclear factor erythroid 2–related factor 2) is a transcription factor that regulates the expression of antioxidant proteins and plays a crucial role in cellular response to oxidative stress .
Mode of Action
For instance, 4-(2-Cyclohexylethoxy)aniline inhibits Nrf2 signaling in a dose-dependent manner . This interaction could lead to changes in the expression of genes regulated by Nrf2, affecting cellular responses to oxidative stress.
Biochemical Pathways
Nrf2 controls the expression of genes involved in the response to oxidative stress . Therefore, inhibition of Nrf2 could affect these pathways and their downstream effects, potentially altering cellular redox conditions .
Pharmacokinetics
The related compound 2-cyclohexylethanol has a boiling point of 206-207 °c/745 mmhg and a density of 0919 g/mL at 25 °C . These properties could influence the bioavailability of 2-(2-Cyclohexylethoxy)-5-fluoroaniline.
Result of Action
If it acts similarly to 4-(2-cyclohexylethoxy)aniline, it could inhibit nrf2 signaling, potentially affecting the cellular response to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH could affect its stability and interaction with its target. The environmental release category (ERC) describes the broad conditions of use from the perspective of release to the environment . .
Eigenschaften
IUPAC Name |
2-(2-cyclohexylethoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNASJXTWNUXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



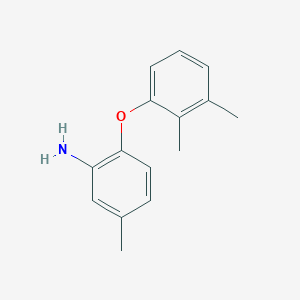

![2-[2-(Dimethylamino)ethoxy]-4-methylaniline](/img/structure/B3173194.png)
![2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine](/img/structure/B3173200.png)
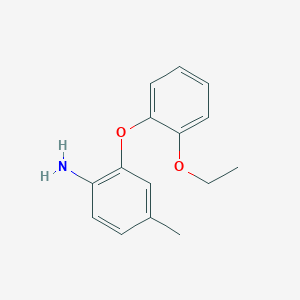
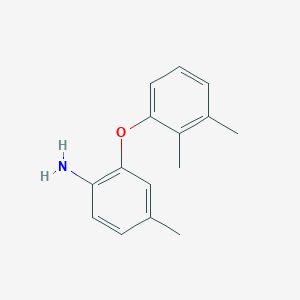
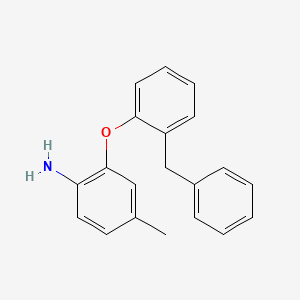

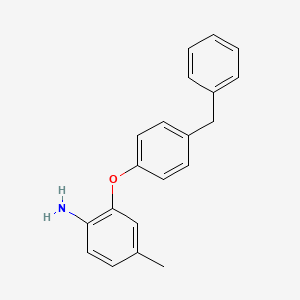
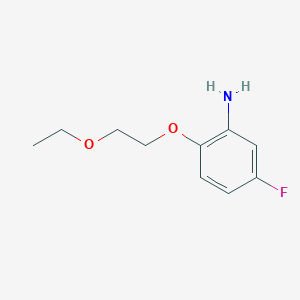
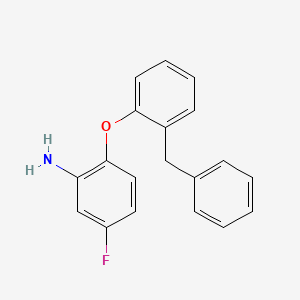
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)

